Tert-butyl N-(12-aminododecyl)carbamate

Catalog No.
S1525571
CAS No.
109792-60-1
M.F
C17H36N2O2
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-(12-aminododecyl)carbamate

CAS Number

109792-60-1

Product Name

Tert-butyl N-(12-aminododecyl)carbamate

IUPAC Name

tert-butyl N-(12-aminododecyl)carbamate

Molecular Formula

C17H36N2O2

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20)

InChI Key

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN

Synonyms

N-(12-Aminododecyl)-carbamic acid 1,1-Dimethylethyl Ester;(12-aminododecyl)-Carbamic acid 1,1-Dimethylethyl Ester; 12-(tert-Butoxycarbonyl)amino-1-aminododecane

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN

Chemical Linker

Tert-butyl N-(12-aminododecyl)carbamate, also known as N-Boc-12-aminolaurylamine or BP-28258, functions as a chemical linker in various scientific research applications. Its structure consists of a 12-carbon alkyl chain (dodecyl) connected to a carbamate group (N-CO-O-). This carbamate group is further attached to a "tert-butyl" (t-Bu) protecting group, which can be cleaved under specific conditions to reveal the underlying amine functionality (NH2).

PROTAC Technology

Tert-butyl N-(12-aminododecyl)carbamate finds particular application in the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases, cellular protein degradation machinery, to target proteins of interest. The linker plays a crucial role in PROTACs by connecting the ligand, which binds to the target protein, to the warhead, which recruits the E3 ligase. Tert-butyl N-(12-aminododecyl)carbamate offers several advantages as a linker in PROTAC development due to its:

  • Cleavable protecting group: The t-Bu group can be cleaved under acidic or enzymatic conditions, allowing for controlled release of the amine group for further conjugation to the desired warhead [].
  • Hydrophobic spacer: The dodecyl chain provides a hydrophobic spacer, which can improve cell membrane permeability and facilitate protein-protein interactions within the cell [].
  • Tailorable length: The 12-carbon chain length offers a good balance between flexibility and rigidity, allowing for some spatial control over the interaction between the target protein and the E3 ligase [].

Other Applications

Beyond PROTACs, Tert-butyl N-(12-aminododecyl)carbamate may also be utilized in other scientific research areas, such as:

  • Drug delivery: The linker can be employed to conjugate therapeutic agents to drug carriers, potentially improving their stability and targeting properties [].
  • Bioconjugation: The amine group, once deprotected, can be used to attach various biomolecules, such as antibodies or fluorophores, for various research purposes [].

Tert-butyl N-(12-aminododecyl)carbamate, also known as Boc-NH-C12-NH2, is a chemical compound characterized by its unique structure that includes a tert-butyl group, a carbamate functional group, and a long alkane chain consisting of twelve carbon atoms. This compound has the molecular formula C17H36N2O2C_{17}H_{36}N_{2}O_{2} and a molecular weight of approximately 300.48 g/mol. The presence of the terminal amine group and the Boc-protected amino group makes it particularly valuable in organic synthesis, especially in the development of Proteolysis Targeting Chimeras (PROTACs) which are designed to target specific proteins for degradation through the ubiquitin-proteasome pathway .

  • Substitution Reactions: The terminal amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes), leading to the formation of amides and esters.
  • Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions, typically using trifluoroacetic acid (TFA), resulting in the formation of free amine .

The major products formed during these reactions include various amides, esters, and imines depending on the reactants used.

The biological activity of tert-butyl N-(12-aminododecyl)carbamate is primarily linked to its role in the synthesis of PROTACs. These compounds facilitate targeted protein degradation by linking a target protein to an E3 ubiquitin ligase, which subsequently leads to ubiquitination and proteasomal degradation of the protein. This mechanism is crucial in various therapeutic applications, particularly in cancer treatment where specific proteins need to be degraded to inhibit tumor growth .

The synthesis of tert-butyl N-(12-aminododecyl)carbamate can be achieved through a two-step process:

  • Reaction of tert-butyl carbamate with 12-bromododecane: This reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) within an aprotic solvent like dimethylformamide (DMF). The mixture is heated to around 80-100°C for several hours to facilitate the reaction .
  • Purification: After synthesis, purification methods such as column chromatography may be employed to isolate the desired compound from by-products.

Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, utilizing industrial reactors and purification systems to ensure high yield and purity .

Tert-butyl N-(12-aminododecyl)carbamate has several notable applications:

  • Synthesis of PROTACs: Its unique structure allows it to serve as an effective linker in PROTACs, enhancing their ability to target specific proteins for degradation.
  • Bioconjugation: The terminal amine group can be utilized for bioconjugation processes, linking biomolecules for therapeutic or diagnostic purposes.
  • Drug Development: Its properties make it a candidate for developing new drugs aimed at modulating protein levels within cells .

Interaction studies involving tert-butyl N-(12-aminododecyl)carbamate focus on its biochemical interactions within cellular pathways. It has been shown to affect the ubiquitin-proteasome system significantly, influencing how proteins are tagged for degradation. The compound's behavior can vary based on environmental factors such as pH and temperature, which may affect both its stability and reactivity .

Several compounds share structural similarities with tert-butyl N-(12-aminododecyl)carbamate:

  • Tert-butyl N-(6-aminohexyl)carbamate
  • Tert-butyl N-(8-aminooctyl)carbamate
  • Tert-butyl N-(10-aminodecyl)carbamate
  • Tert-butyl N-(9-aminononyl)carbamate

Uniqueness

The uniqueness of tert-butyl N-(12-aminododecyl)carbamate lies in its longer alkane chain compared to its analogs. This extended chain provides greater flexibility and spatial arrangement between functional groups, which is crucial for effective targeting in PROTAC applications. The increased distance between the terminal amine and the Boc-protected amino groups enhances its efficacy in binding interactions necessary for protein degradation processes .

XLogP3

4.7

Dates

Modify: 2023-08-15

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